Dipentamethylenethiuram tetrasulfide

Rubber Vulcanization Mechanical Properties Thiuram Accelerator

Traditional thiurams like TMTD generate carcinogenic N-nitrosamines during vulcanization, creating compliance risks for food-contact, medical, and childcare rubber articles. DPTT resolves this via its piperidine structure, which precludes nitrosamine formation while delivering 28% effective sulfur for sulfur-donor cure systems. • Eliminates nitrosamine generation-compliant with EU 93/11/EEC and analogous standards • 28% effective sulfur enables low-free-sulfur/sulfurless cure with enhanced heat aging resistance • Faster cure than sulfenamide systems with greater scorch safety than TMTD

Molecular Formula C12H20N2S6
Molecular Weight 384.7 g/mol
CAS No. 120-54-7
Cat. No. B089536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentamethylenethiuram tetrasulfide
CAS120-54-7
Molecular FormulaC12H20N2S6
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2
InChIInChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
InChIKeyVNDRMZTXEFFQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPTT Chemical Identity and Vulcanization Class


Dipentamethylenethiuram tetrasulfide (DPTT; CAS 120-54-7), also designated as bis(pentamethylene)thiuram tetrasulfide or Accelerator TRA, is a thiuram-class organosulfur compound with the molecular formula C12H20N2S6 and a molecular weight of approximately 384.69 g/mol [1]. Structurally, it features two piperidine rings linked via a tetrasulfide bridge, which distinguishes it from disulfide-based thiurams and confers both accelerator and sulfur-donor functionality . The compound appears as a white to light-yellow crystalline powder with a melting point range of 118–122 °C, and is soluble in carbon disulfide, chloroform, and carbon tetrachloride while remaining insoluble in water [1]. As a vulcanization accelerator, DPTT serves natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene-propylene-diene monomer (EPDM), and chloroprene rubber (CR), delivering rapid cure rates and high scorch safety relative to many in-class alternatives .

Accelerator Class Thiuram tetrasulfide with dual accelerator and sulfur-donor functionality
Rubber Compatibility NR, SBR, NBR, EPDM, CR; reported rapid cure in silica and carbon black systems
Key Selection Context Balanced scorch safety and cure rate; suitable for nitrosamine-conscious formulations

DPTT Substitution Risks and Regulatory Concerns


The thiuram accelerator class encompasses compounds with structurally distinct amine moieties and variable polysulfide chain lengths—parameters that directly govern vulcanization kinetics, crosslink architecture, and nitrosamine generation potential. DPTT contains a piperidine-derived amine component that precludes the formation of carcinogenic N-nitrosamines upon thermal decomposition, whereas widely used alternatives such as tetramethylthiuram disulfide (TMTD) contain dimethylamine groups that generate N-nitrosodimethylamine (NDMA) under vulcanization conditions [1]. Furthermore, the tetrasulfide linkage in DPTT provides 28% effective sulfur content by mass, enabling its dual role as both accelerator and sulfur donor in low-free-sulfur or sulfurless cure systems—a functional advantage absent in disulfide-only thiurams . Substituting DPTT without quantitative consideration of these parameters may compromise cure kinetics, final network density, and compliance with evolving nitrosamine restrictions in regulated markets [2].

TMTD substitution may introduce nitrosamine risk TMTD contains dimethylamine groups that generate NDMA under vulcanization conditions; DPTT's piperidine structure precludes this pathway. Nitrosamine compliance profiles may not transfer.
Disulfide-only thiurams lack sulfur-donor function DPTT provides ~28% effective sulfur via its tetrasulfide bridge, enabling low-free-sulfur cure systems. Disulfide thiurams cannot replicate this dual role at equivalent loadings.
Cure kinetics may shift with alternative thiurams Amine structure and polysulfide chain length govern vulcanization rate, scorch time, and crosslink architecture. Substituting within the thiuram class may alter modulus and processing safety margins.

DPTT Performance Evidence vs TMTD and Other Accelerators


Mechanical Property Comparison with TMTD

In a direct comparative study of thiuram-type accelerators in silica-filled natural rubber compounds, DPTT exhibited a distinct cure and mechanical property profile relative to tetramethylthiuram disulfide (TMTD). While TMTD demonstrated the fastest vulcanization rate and highest maximum torque (Tmax) among all tested accelerators—indicative of superior crosslink density and 300% modulus—DPTT produced intermediate cure characteristics and mechanical property values [1]. This positioning provides formulators with a mid-range option when TMTD yields excessively high modulus or insufficient processing safety margins. The study employed a consistent silica-filled NR formulation with accelerator addition at equivalent molar loadings, enabling direct cross-compound comparison [1].

Mechanical Property vs TMTD
Head-to-head
DPTT Intermediate cure rate, Tmax, and 300% modulus
vs
TMTD Fastest cure rate; highest Tmax and mechanical properties
Supports intermediate modulus and scorch safety selection when TMTD yields excessively high modulus
Silica-filled NR; equal molar loading
Rubber Vulcanization Mechanical Properties Thiuram Accelerator

Sulfur Donor Capacity vs Disulfide Thiurams

DPTT functions not only as an accelerator but also as a sulfur donor (vulcanizing agent) due to its tetrasulfide linkage. The compound possesses an effective sulfur content of approximately 28% by mass, which is released upon thermal decomposition during vulcanization to participate directly in crosslink formation . In contrast, tetramethylthiuram disulfide (TMTD) contains only a disulfide bridge, yielding a substantially lower effective sulfur contribution per mole. This quantified difference enables DPTT to serve as a partial or complete replacement for elemental sulfur in low-free-sulfur or sulfurless cure systems—a functional capability not replicable with TMTD at equivalent loadings [1]. Studies of sulfur donor vulcanization indicate that thiurams with longer polysulfide linkages (tetrasulfide vs. disulfide) produce crosslinks of systematically different average sulfur rank, which directly influences thermal aging resistance and compression set properties [1].

Sulfur Donor Capacity
Class-level
~28% effective sulfur by mass from tetrasulfide linkage
Enables low-free-sulfur or sulfurless cure system design
Tetrasulfide vs disulfide structural differentiation; thermal decomposition during vulcanization
Sulfur Donor Vulcanizing Agent Crosslink Density

Nitrosamine Safety Profile vs TMTD

A fundamental structural differentiation between DPTT and TMTD lies in their amine precursors. TMTD contains dimethylamine moieties that, upon thermal decomposition during vulcanization, can react with nitrosating agents to generate N-nitrosodimethylamine (NDMA)—a potent carcinogen subject to stringent regulatory limits in finished rubber articles, particularly those with food contact or medical applications [1]. DPTT, by contrast, incorporates a piperidine ring structure (pentamethylene amine) that does not form detectable nitrosamines under standard vulcanization conditions. Recent comparative studies evaluating nitrosamine-safe accelerator alternatives explicitly identify DPTT and structurally related compounds (e.g., DPTD, TBzTD) as viable replacements for TMTD in formulations requiring nitrosamine-free compliance [1]. MTT assay results confirm that DPTD—a close structural analog of DPTT—exhibits non-carcinogenic safety profiles, supporting the class-level inference that piperidine-derived thiurams present reduced toxicological risk relative to dimethylamine-based accelerators [1].

Nitrosamine Safety vs TMTD
Class-level
DPTT Piperidine amine; no nitrosamine formation detected
vs
TMTD Dimethylamine; generates NDMA upon thermal decomposition
May support compliance with nitrosamine restrictions in regulated rubber articles
Class-level inference; MTT assay data on structurally analogous piperidine-derived thiurams
Nitrosamine Regulatory Compliance Carcinogenicity

Cure Rate Comparison: Thiuram vs Thiazole and Sulfenamide

In a systematic comparison of accelerator classes in both silica-filled and carbon black-filled natural rubber compounds, thiuram-type accelerators (including DPTT and TMTD) demonstrated the fastest vulcanization rates, followed sequentially by thiazole-type accelerators (MBT, MBTS) and sulfenamide-type accelerators (CBS, NOBS) [1]. This class-level ranking was consistent across both filler systems, though silica-filled compounds exhibited slower absolute vulcanization times (ts2, t10, t90) and lower cure rate index (CRI) values than their carbon black-filled counterparts for each accelerator tested [1]. The findings establish that DPTT, as a member of the thiuram class, provides cure rate advantages over thiazole and sulfenamide alternatives—a differentiation relevant for high-throughput manufacturing processes where reduced cycle times translate directly to operational efficiency.

Cure Rate Class Ranking
Class-level
Thiuram > Thiazole > Sulfenamide
Reported class-level cure rate differentiation for throughput-sensitive manufacturing
Consistent across silica and carbon black filler systems; NR compounds
Vulcanization Kinetics Cure Rate Index Accelerator Comparison

Cure Initiation and Reinforcement: ZDBC vs TMTD vs DPTT

A three-way comparative study among zinc-containing thiuram accelerator ZDBC, TMTD, and DPTT in silica-filled natural rubber compounds revealed distinct performance hierarchies. ZDBC exhibited the fastest cure initiation time (t10) and the highest reinforcement index (R.I.) among the three accelerators, accompanied by marching cure behavior [1]. Within this comparative framework, DPTT and TMTD occupied intermediate and distinct performance positions relative to ZDBC across modulus, tensile strength, and elongation parameters [1]. This dataset provides formulators with a quantitative basis for accelerator selection when specific cure initiation kinetics or reinforcement profiles are required—ZDBC for fastest t10 and highest R.I.; DPTT and TMTD for alternative cure trajectory requirements.

Cure Initiation: ZDBC vs DPTT vs TMTD
Head-to-head
DPTT / TMTD Slower t10; lower reinforcement index; comparable mechanicals
vs
ZDBC Fastest t10; highest reinforcement index; marching cure behavior
DPTT offers balanced cure initiation profile when marching cure is undesirable
Silica-filled NR; equal molar basis
Cure Kinetics Reinforcement Index ZDBC

DPTT Priority Application Scenarios


Sulfur-Donor Vulcanization Systems

DPTT's tetrasulfide structure provides approximately 28% effective sulfur content by mass , enabling its use as a partial or complete replacement for elemental sulfur in vulcanization formulations. This application scenario is particularly relevant for producing rubber articles with enhanced heat aging resistance and reduced surface blooming—properties directly attributable to the shorter average sulfur crosslink rank generated by thiuram tetrasulfide donors compared to conventional sulfur vulcanization. Procurement of DPTT for sulfur-donor systems is justified when formulation specifications require low-free-sulfur or sulfurless cure architectures, a functional capability not achievable with disulfide-only thiurams such as TMTD.

Nitrosamine-Compliant Rubber Manufacturing

Regulatory restrictions on nitrosamines in rubber articles—particularly those with food contact, medical device, or childcare applications—create a specific procurement case for DPTT over TMTD. DPTT's piperidine amine structure does not generate detectable N-nitrosamines under vulcanization conditions, whereas TMTD's dimethylamine moiety produces NDMA . This differentiation is substantiated by MTT assay safety data on structurally analogous piperidine-derived thiurams and aligns with industry guidance identifying DPTT-class accelerators as nitrosamine-safe replacements . Procuring DPTT for these applications reduces compliance burden and enables market access where nitrosamine content is regulated (e.g., EU Directive 93/11/EEC, Chinese GB/T standards).

High-Throughput Manufacturing with Balanced Scorch Safety

Inter-accelerator class comparisons establish that thiuram-type accelerators (including DPTT) deliver the fastest vulcanization rates relative to thiazole and sulfenamide alternatives—a quantifiable advantage for reducing cycle times in high-volume production . Within the thiuram class, DPTT occupies an intermediate performance window: it provides cure rates substantially faster than sulfenamide systems while offering greater scorch safety than ultra-fast accelerators like TMTD [1]. This balanced profile makes DPTT procurement advantageous for manufacturing scenarios where both production throughput and processing safety margins are critical operational parameters.

Heat-Resistant EPDM Applications

DPTT demonstrates particular efficacy in EPDM (ethylene-propylene-diene monomer) and IIR (butyl rubber) compounds where thermal stability and aging resistance are primary performance requirements . The combination of DPTT's tetrasulfide sulfur-donor functionality and its compatibility with EPDM cure systems yields vulcanizates with enhanced heat resistance and compression set properties [1]. Procurement of DPTT for automotive hoses, seals, bushings, and industrial rubber goods subject to sustained thermal stress is supported by both application literature and the mechanistic understanding that tetrasulfide-derived crosslink networks exhibit superior thermal aging behavior compared to conventional sulfur-cured systems.

Application
Selection Property
Validation Focus
Sulfur-donor vulcanization systems
Tetrasulfide sulfur-donor capacity
Heat aging resistance and blooming tendency review
Nitrosamine-compliant rubber manufacturing
Piperidine amine structure
Regulatory compliance documentation and market-access review
High-throughput manufacturing with scorch safety
Thiuram-class cure rate and scorch time
Cycle-time reduction assessment and processing safety margin review
Heat-resistant EPDM and IIR compounds
Compatibility with EPDM cure systems
Thermal aging and compression set property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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